ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by dual 4-(dimethylamino)phenyl substituents at positions 2 and 3. Thiazolo[3,2-a]pyrimidines are a pharmacologically relevant scaffold, with reported anticancer, antimicrobial, and enzyme-inhibitory properties . This compound’s structural uniqueness lies in its symmetrical dimethylamino substituents, which distinguish it from analogues with methoxy, halogen, or nitro groups.
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-7-34-26(33)23-17(2)28-27-31(24(23)19-10-14-21(15-11-19)30(5)6)25(32)22(35-27)16-18-8-12-20(13-9-18)29(3)4/h8-16,24H,7H2,1-6H3/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMRPOWLSJWTA-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.
Substitution Reactions: The thiazolopyrimidine core is further functionalized through various substitution reactions to introduce the dimethylamino, benzylidene, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Research indicates that compounds similar to ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant biological activities:
- Antitumor Activity : Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. For example, compounds from this class have shown efficacy against melanoma and other malignancies by inhibiting MEK/ERK pathways .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various bacterial strains. The thiazole ring is known to contribute to antibacterial activity through interference with bacterial cell wall synthesis.
Therapeutic Potential
The therapeutic potential of this compound is being explored in several contexts:
- Cancer Treatment : The compound's ability to inhibit tyrosine kinases makes it a candidate for targeted cancer therapies. In vitro studies have shown that it can effectively reduce cell viability in cancer lines resistant to conventional therapies .
- Neuroprotective Effects : Preliminary studies suggest that thiazolo-pyrimidine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and properties of related compounds:
Key Observations:
- Electron-Donating vs.
- Solubility: Dimethylamino groups enhance hydrophilicity, contrasting with methoxy or halogenated derivatives, which are more lipophilic .
- Crystallographic Behavior : Fluorinated derivatives (e.g., ) exhibit zigzag chains via C–H···F interactions, while brominated analogues () show π-halogen interactions. The target compound’s symmetrical structure may favor unique packing motifs.
Crystallographic and Conformational Analysis
- : A fluorinated derivative adopts a half-chair pyrimidine ring with axial 3-fluorophenyl substitution. Dihedral angles between thiazole and benzene rings range from 9.6° to 84.8°, influencing molecular planarity .
- : A trimethoxy-substituted analogue exhibits a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane .
- Target Compound Prediction: The symmetrical dimethylamino groups may reduce steric strain, favoring a planar conformation conducive to π-π stacking or hydrogen bonding.
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural analogues demonstrate:
- Anticancer Activity : Derivatives in inhibit cancer cell proliferation via kinase or tubulin binding .
- Enzyme Inhibition : Methoxy-substituted compounds (e.g., ) target acetylcholinesterase, relevant in Alzheimer’s disease .
The dimethylamino groups in the target compound could enhance interactions with polar enzyme active sites or DNA grooves.
Biological Activity
Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes:
- Thiazolo-pyrimidine core : This heterocyclic framework is known for its pharmacological properties.
- Dimethylamino groups : These substituents are often associated with enhanced activity in biological systems.
- Carboxylate ester : This functional group can influence solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that similar thiazolo-pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Neuropharmacological Effects
The dimethylamino groups suggest potential neuroactive properties:
- Cognitive Enhancement : Preliminary research indicates that compounds with similar structures may improve cognitive function and memory retrieval.
- Neuroprotective Effects : Some studies have suggested that these compounds can protect neurons from oxidative stress and apoptosis.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Cognitive Enhancement | Improves memory retrieval | |
| Neuroprotection | Protects neurons from oxidative stress |
Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazolo-pyrimidine derivatives could inhibit tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
- Neuropharmacological Studies : Research published in Neuroscience Letters highlighted the potential of similar compounds to enhance synaptic plasticity and cognitive function in animal models.
- Safety Profile : Toxicology assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
